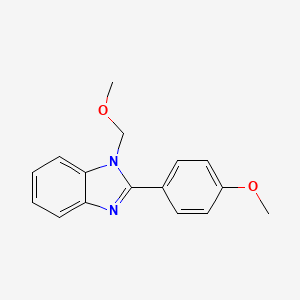![molecular formula C18H16N4O2S B5687745 N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5687745.png)
N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as an anti-cancer agent.
Wirkmechanismus
N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide works by binding to the transcriptional repressor BMI-1 and preventing it from interacting with DNA. This leads to a decrease in the expression of genes that are important for the self-renewal and proliferation of cancer stem cells. N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. It has also been shown to inhibit the growth of cancer stem cells in vitro and in vivo. N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide is its specificity for BMI-1, which makes it a useful tool for studying the role of BMI-1 in cancer stem cells. However, N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide has a short half-life and low solubility, which can make it difficult to use in experiments. Additionally, N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide has not yet been tested in clinical trials, so its efficacy and safety in humans are unknown.
Zukünftige Richtungen
There are several future directions for research on N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of BMI-1. Another area of interest is the testing of N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide in animal models and clinical trials to determine its efficacy and safety in humans. Additionally, N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide could be used in combination with other anti-cancer agents to enhance its therapeutic effects.
Synthesemethoden
N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-aminothiazole with 2-bromo-5-chloropyrimidine to form 2-(2-bromo-5-chloropyrimidin-2-yl)thiazole. This intermediate is then reacted with 4-bromomethyl-7-hydroxycoumarin to form N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells. N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide has been shown to inhibit the self-renewal and proliferation of cancer stem cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-17(13-8-12-4-1-2-5-15(12)24-10-13)21-9-14-11-25-18(22-14)16-19-6-3-7-20-16/h1-7,11,13H,8-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRAIERJJYGFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NCC3=CSC(=N3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5687665.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5687676.png)

![2-benzyl-9-(propylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687694.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-thienylacetyl)-L-prolinamide](/img/structure/B5687705.png)
![2-cyclopropyl-5-[1-(2,4-difluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5687719.png)
![(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5687724.png)
![N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5687732.png)
![[(3aS*,9bS*)-2-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5687736.png)


![1-(2-ethoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5687757.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}-3-pyridazinecarboxamide hydrochloride](/img/structure/B5687770.png)